

## Application Notes and Protocols: L-870810 for Studying HIV Integrase Function

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Compound of Interest		
Compound Name:	L-870810	
Cat. No.:	B1674197	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is one of the three essential enzymes required for viral replication, making it a critical target for antiretroviral therapy.[1] This enzyme catalyzes the integration of the viral DNA into the host cell's genome, a crucial step for establishing a productive and persistent infection.[2][3][4] **L-870810**, a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, is a potent, small-molecule inhibitor of HIV-1 integrase.[1][5] It specifically targets the strand transfer step of the integration process.[5] Although its clinical development was halted due to toxicity in preclinical studies, **L-870810** remains a valuable research tool for elucidating the mechanism of HIV integration and for studying the development of drug resistance.[2][6]

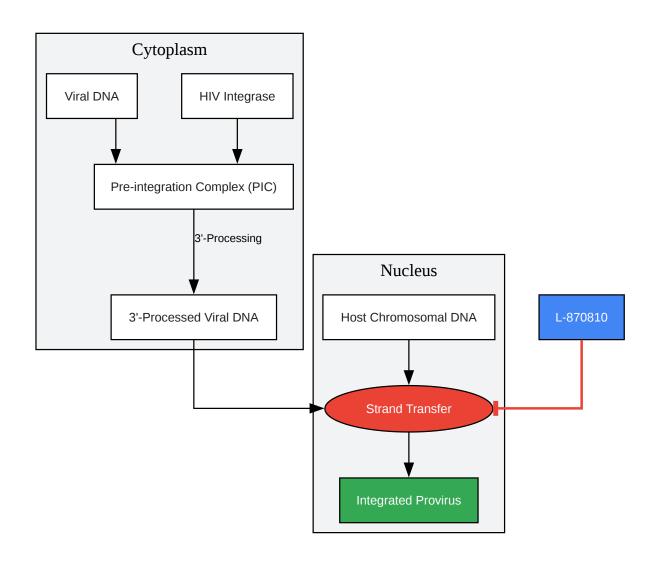
#### Mechanism of Action

The integration of viral DNA is a two-step process catalyzed by HIV integrase. First, in the cytoplasm, the enzyme performs '3'-processing,' where it removes two nucleotides from each 3' end of the viral DNA.[2] The resulting pre-integration complex (PIC) is then transported to the nucleus. The second step is 'strand transfer,' where the processed 3' ends of the viral DNA are covalently joined to the host cell's chromosomal DNA.[2]

**L-870810** is an integrase strand transfer inhibitor (INSTI).[5] It functions by binding to the active site of the integrase enzyme, specifically within the complex formed between the enzyme and



the viral DNA ends (the intasome).[7] The binding of **L-870810** does not significantly affect the 3'-processing step at low nanomolar concentrations.[7] Instead, it potently blocks the subsequent strand transfer reaction, preventing the insertion of the viral genome into the host DNA.[5][7] This mechanism is shared with other INSTIs, including diketo acid derivatives, which chelate the Mg<sup>2+</sup> ions in the enzyme's active site.[7]



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Mechanism of L-870810 Inhibition.

## **Data Presentation**



The inhibitory activity of **L-870810** has been quantified in various assays. The following table summarizes key quantitative data for easy comparison.

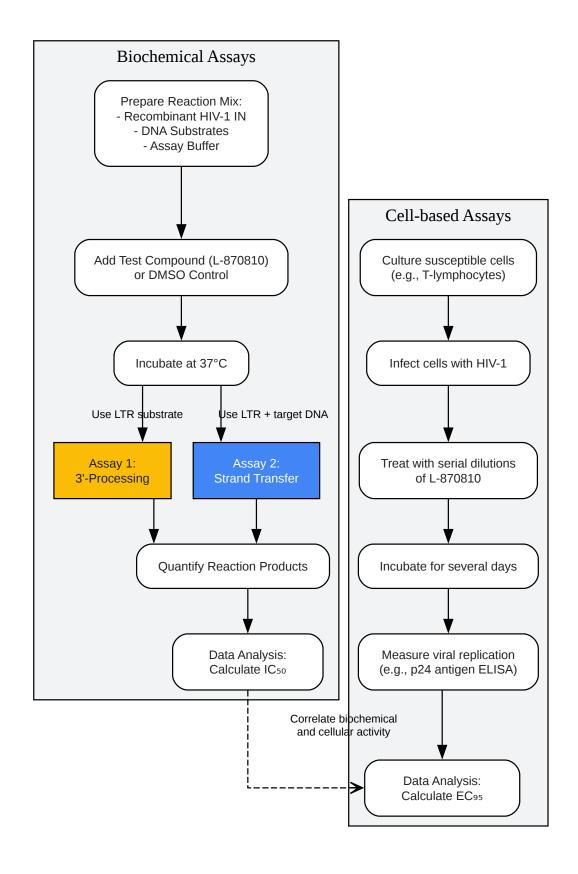
Parameter	Assay Type	Substrate	Value	Reference(s)
IC50	Strand Transfer	Recombinant IN, Oligonucleotides	8 nM	[6][7]
IC50	Concerted Integration	Blunt-ended DNA	55 nM	[7]
EC <sub>95</sub>	Antiviral Activity	Cell-based (in 10% FBS)	15 nM	[6][7]

- IC<sub>50</sub> (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
- EC<sub>95</sub> (95% Effective Concentration): The concentration of the drug required for 95% of the maximum antiviral effect in cell culture.

## **Experimental Protocols**

**L-870810** is a key reagent in biochemical and cell-based assays designed to study HIV integrase function. Below are detailed methodologies for fundamental experiments.





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Workflow for Evaluating Integrase Inhibitors.



# Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of integrase to join a pre-processed viral DNA mimic (donor DNA) to a target DNA substrate. **L-870810** is used as a positive control for inhibition. An electrochemiluminescent (ECL) format is common for high-throughput screening.[8]

#### Materials:

- Recombinant HIV-1 Integrase
- Biotinylated donor DNA oligonucleotide mimicking the processed U5 LTR end.
- Ruthenium-labeled target DNA oligonucleotide.
- L-870810 (and other test compounds) dissolved in DMSO.
- Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl<sub>2</sub>, 4 μM ZnCl<sub>2</sub>.
- · Streptavidin-coated microplates.
- ECL analyzer.

#### Methodology:

- Prepare the reaction mixture by combining recombinant HIV-1 integrase (final concentration ~250 nM) with the biotinylated donor DNA in the assay buffer.[8]
- Add serial dilutions of L-870810 or DMSO (vehicle control) to the mixture.
- Incubate for 30 minutes at 37°C to allow the formation of the integrase-DNA complex and inhibitor binding.[8]
- Initiate the strand transfer reaction by adding the ruthenium-labeled target DNA.
- Continue incubation for 60 minutes at 37°C.
- Stop the reaction by adding EDTA to a final concentration of 50 mM.



- Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at room temperature to capture the biotinylated donor DNA.
- Wash the plate to remove unbound components.
- Add read buffer and analyze the plate on an ECL analyzer. The light signal is generated by the ruthenium label on the target DNA that has been integrated into the captured donor DNA.
- Plot the signal against the inhibitor concentration to determine the IC<sub>50</sub> value.

## Protocol 2: In Vitro HIV-1 Integrase 3'-Processing Assay

This assay measures the initial nucleolytic activity of integrase. **L-870810** is not expected to be a potent inhibitor in this assay and can be used to demonstrate selectivity for the strand transfer step. A real-time PCR-based method offers high sensitivity.[9]

#### Materials:

- Recombinant HIV-1 Integrase
- Biotinylated, double-stranded DNA substrate (e.g., 100-mer) mimicking the U5 LTR end with the conserved CA dinucleotide.[9]
- L-870810 and a known 3'-processing inhibitor (if available) dissolved in DMSO.
- Assay Buffer: Same as for the strand transfer assay.
- Avidin-coated PCR tubes.[9]
- PCR primers and probe designed to amplify the unprocessed LTR substrate.
- Real-time PCR instrument.

#### Methodology:

- Set up the 3'-processing reaction by combining HIV-1 integrase with the biotinylated LTR substrate in the assay buffer.
- Add serial dilutions of L-870810, control compounds, or DMSO.



- Incubate the reaction for 60 minutes at 37°C. During this time, integrase will cleave the biotinylated dinucleotide from the 3' end of the substrate.[9]
- Transfer the reaction mixture to an avidin-coated PCR tube and incubate to allow the binding
  of any biotinylated components (i.e., the cleaved dinucleotide and any remaining
  unprocessed substrate).
- Wash the tubes to remove the integrase and the processed, non-biotinylated DNA. The
  amount of unprocessed substrate bound to the tube is inversely proportional to the enzyme's
  activity.
- Perform real-time PCR using primers that anneal to the bound, unprocessed LTR substrate.
- The resulting PCR signal will decrease as integrase activity increases. Plot the signal against inhibitor concentration to assess any effect on 3'-processing.

### **Resistance Studies**

The study of resistance provides critical insights into the inhibitor's binding site and mechanism. In vitro selection studies with **L-870810** have identified specific mutations within the integrase gene that confer reduced susceptibility.

- Key Resistance Mutations: Viruses selected for resistance to L-870810 have been found to contain mutations at integrase residues 72, 121, and 125.[5]
- In Vitro Passage: Serial passage of HIV-1 in the presence of increasing concentrations of L-870810 selected for successive mutations, including L74M, E92Q, and S230N, resulting in a 22- to 110-fold decrease in susceptibility.[10]
- Cross-Resistance: Importantly, mutations conferring resistance to L-870810 did not cause resistance to earlier diketo acid inhibitors, and vice-versa, suggesting distinct interactions within the active site.[5] However, L-870810-resistant variants showed significant crossresistance to the clinical trial drug GS-9137 (Elvitegravir).[10]

## **Clinical Context and Conclusion**



**L-870810** was the first integrase inhibitor to demonstrate a reduction in viral load in patients infected with HIV-1.[2] Despite its potent antiviral activity and good pharmacokinetic properties, its development was discontinued due to the observation of liver and kidney toxicity in long-term animal studies.[2][6][11]

In conclusion, **L-870810** is a well-characterized INSTI that serves as a fundamental tool for researchers. It is invaluable for studying the biochemical details of the HIV-1 integration process, for use as a control compound in inhibitor screening assays, and for investigating the structural and genetic basis of drug resistance against the integrase enzyme.

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